![molecular formula C52H59F3N8O11S B10815328 (2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-0319 is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the focal adhesion tyrosine kinase (PTK2) kinase . It represents a first-in-class low molecular weight degrader that specifically targets PTK2 for intracellular destruction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route for BI-0319 involves the design of a bifunctional molecule. One moiety binds to a Cullin RING E3 ubiquitin ligase (CRL2VHL), while the other moiety binds to PTK2. This spatially brings the ligase and PTK2 into close proximity, leading to PTK2’s poly-ubiquitination and subsequent proteasome-dependent degradation.
Industrial Production Methods: While BI-0319 is primarily used for in vitro studies, its industrial-scale production methods are not widely documented due to its research-oriented nature.
Chemical Reactions Analysis
Types of Reactions: BI-0319 undergoes a unique type of reaction: targeted protein degradation. Unlike traditional inhibitors, which merely block a protein’s function, PROTACs like BI-0319 act as degraders. They trigger the post-translational elimination of a target gene product by directing it to the proteasome.
Common Reagents and Conditions: The specific reagents and conditions for BI-0319’s synthesis are proprietary. the general concept involves linking the PTK2 inhibitor and CRL2VHL ligand through appropriate chemical linkers.
Major Products: The major product of BI-0319-mediated degradation is the elimination of PTK2 protein within cells.
Scientific Research Applications
BI-0319 has significant applications in various fields:
Chemistry: It exemplifies innovative drug design strategies.
Biology: It aids in understanding protein degradation pathways.
Medicine: BI-0319 could potentially be explored as an anti-cancer therapeutic.
Industry: Its use in drug discovery and target validation is promising.
Mechanism of Action
BI-0319’s mechanism involves hijacking the CRL2VHL ligase’s catalytic activity. It directs the ligase toward PTK2 as a neo-substrate, leading to PTK2’s ubiquitination and degradation.
Comparison with Similar Compounds
BI-0319 stands out due to its PROTAC-based approach. Similar compounds targeting PTK2 using traditional inhibition methods lack the same specificity and post-translational impact.
For more detailed information, you can refer to the official opnMe page on BI-0319 . Additionally, Boehringer Ingelheim offers other kinase-targeting compounds via their open innovation platform .
Properties
Molecular Formula |
C52H59F3N8O11S |
|---|---|
Molecular Weight |
1061.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H59F3N8O11S/c1-30-44(75-29-59-30)33-11-9-31(10-12-33)25-57-47(68)38-24-35(64)27-63(38)49(69)45(51(2,3)4)61-42(66)28-73-22-21-72-20-19-71-18-17-56-46(67)34-13-15-37(41(23-34)70-5)60-50-58-26-36(52(53,54)55)48(62-50)74-40-8-6-7-32-14-16-39(65)43(32)40/h6-13,15,23,26,29,35,38,45,64H,14,16-22,24-25,27-28H2,1-5H3,(H,56,67)(H,57,68)(H,61,66)(H,58,60,62)/t35-,38+,45-/m1/s1 |
InChI Key |
UVVQLQQNGHYTOL-JIVXZRRKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)
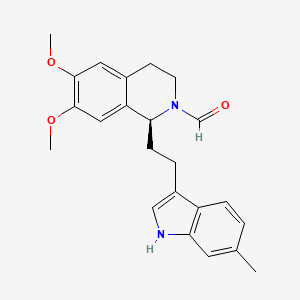
![5-(3,4-dimethoxyphenyl)-3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10815262.png)
![4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B10815264.png)

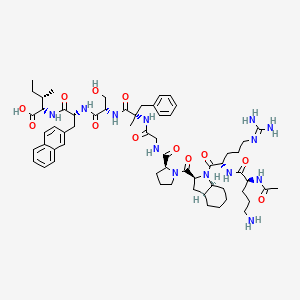
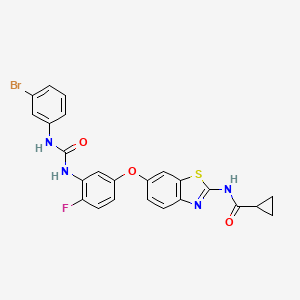
![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)
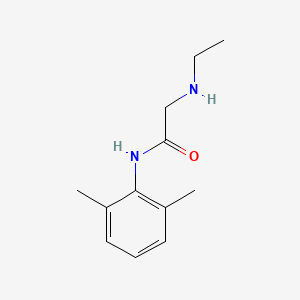

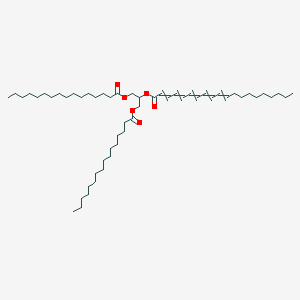
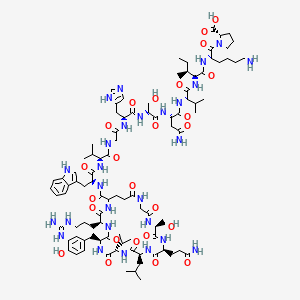
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)
